molecular formula C21H17BrCl2N2OS B2625484 3-(4-Bromophenyl)-1-(3,4-dichlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 899918-69-5

3-(4-Bromophenyl)-1-(3,4-dichlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B2625484
CAS No.: 899918-69-5
M. Wt: 496.24
InChI Key: XBMXCMUDXKTUGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-1-(3,4-dichlorobenzoyl)-1,4-diazaspiro[45]dec-3-ene-2-thione is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1-(3,4-dichlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves multi-step organic reactions. The starting materials often include 4-bromophenyl derivatives and 3,4-dichlorobenzoyl chloride. The reaction conditions usually require the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction proceeds through nucleophilic substitution and cyclization steps to form the spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-(3,4-dichlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

3-(4-Bromophenyl)-1-(3,4-dichlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug design and development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-(3,4-dichlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-Bromophenyl)-1-(3,4-dichlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione include other spirocyclic compounds with different substituents on the phenyl and benzoyl rings. Examples include:

  • 3-(4-Chlorophenyl)-1-(3,4-dichlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
  • 3-(4-Fluorophenyl)-1-(3,4-dichlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Uniqueness

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of bromine and dichlorobenzoyl groups may impart distinct properties compared to similar compounds with different substituents.

This article provides a comprehensive overview of 3-(4-Bromophenyl)-1-(3,4-dichlorobenzoyl)-1,4-diazaspiro[45]dec-3-ene-2-thione, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[2-(4-bromophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(3,4-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrCl2N2OS/c22-15-7-4-13(5-8-15)18-20(28)26(21(25-18)10-2-1-3-11-21)19(27)14-6-9-16(23)17(24)12-14/h4-9,12H,1-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMXCMUDXKTUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrCl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.